ETHYL 4-(1,1'-BIPHENYL-4-YLCARBONYL)PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-(1,1’-BIPHENYL-4-YLCARBONYL)PIPERAZINE-1-CARBOXYLATE: is a complex organic compound that features a piperazine ring, a biphenyl moiety, and an ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(1,1’-BIPHENYL-4-YLCARBONYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of biphenyl-4-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various bioactive molecules, including kinase inhibitors and receptor modulators .
Biology: In biological research, it serves as a probe to study the interactions of piperazine-containing compounds with biological targets .
Medicine: ETHYL 4-(1,1’-BIPHENYL-4-YLCARBONYL)PIPERAZINE-1-CARBOXYLATE is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer .
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of ETHYL 4-(1,1’-BIPHENYL-4-YLCARBONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with active sites, while the biphenyl moiety provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Triazole-pyrimidine hybrids
Comparison: ETHYL 4-(1,1’-BIPHENYL-4-YLCARBONYL)PIPERAZINE-1-CARBOXYLATE is unique due to its biphenyl moiety, which provides distinct hydrophobic interactions and electronic properties compared to other piperazine derivatives. This uniqueness enhances its potential as a therapeutic agent and a building block in drug synthesis .
Properties
IUPAC Name |
ethyl 4-(4-phenylbenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-20(24)22-14-12-21(13-15-22)19(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYXCHLWZHTCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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